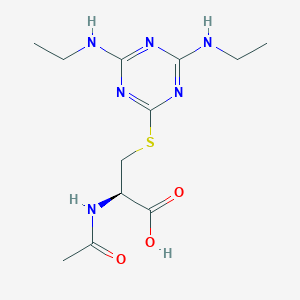
(R)-2-Acetamido-3-((4,6-bis(ethylamino)-1,3,5-triazin-2-yl)thio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Simazine mercapturate is a derivative of simazine, a triazine herbicide widely used for controlling broad-leaved weeds and annual grasses. Simazine mercapturate is formed through the conjugation of simazine with mercapturic acid, a process that typically occurs in biological systems as a detoxification mechanism. This compound is of interest due to its environmental persistence and potential impacts on both ecosystems and human health.
Preparation Methods
Synthetic Routes and Reaction Conditions
Simazine mercapturate can be synthesized through the reaction of simazine with mercapturic acid. The synthesis involves the following steps:
Preparation of Simazine: Simazine is synthesized from cyanuric chloride and ethylamine in an aqueous solution.
Conjugation with Mercapturic Acid: Simazine is then reacted with mercapturic acid under controlled conditions to form simazine mercapturate. The reaction conditions include maintaining a neutral pH and a temperature range of 20-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of simazine mercapturate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Simazine: Large-scale synthesis of simazine using industrial reactors with temperature control systems.
Conjugation Process: The conjugation of simazine with mercapturic acid is carried out in large reaction vessels with continuous monitoring of pH and temperature to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Simazine mercapturate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert simazine mercapturate back to its parent compounds.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazine derivatives.
Scientific Research Applications
Simazine mercapturate has several scientific research applications:
Environmental Chemistry: Studied for its persistence in soil and water, and its impact on microbial communities.
Toxicology: Used in studies to understand its detoxification pathways and potential health effects.
Analytical Chemistry: Employed as a standard in the development of analytical methods for detecting triazine herbicides in environmental samples.
Biochemistry: Investigated for its interactions with enzymes involved in detoxification processes.
Mechanism of Action
Simazine mercapturate exerts its effects primarily through its interaction with biological detoxification pathways. The compound is formed when simazine is conjugated with glutathione, followed by further processing to mercapturic acid derivatives. This detoxification process involves enzymes such as glutathione S-transferases, which facilitate the conjugation reaction . The resulting mercapturic acid derivatives are then excreted from the body, reducing the toxic effects of the parent compound.
Comparison with Similar Compounds
Similar Compounds
Atrazine Mercapturate: Another triazine herbicide derivative formed through similar detoxification pathways.
Propazine Mercapturate: A derivative of propazine, sharing similar chemical properties and detoxification mechanisms.
Uniqueness
Simazine mercapturate is unique due to its specific formation from simazine and its distinct environmental and biological impacts. Unlike atrazine and propazine mercapturates, simazine mercapturate has been shown to have different persistence and degradation profiles in soil and water .
Conclusion
Simazine mercapturate is a significant compound in environmental and toxicological studies due to its formation from a widely used herbicide and its potential impacts on ecosystems and human health. Understanding its preparation, chemical reactions, and applications can provide valuable insights into its behavior and effects in various contexts.
Properties
Molecular Formula |
C12H20N6O3S |
|---|---|
Molecular Weight |
328.39 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C12H20N6O3S/c1-4-13-10-16-11(14-5-2)18-12(17-10)22-6-8(9(20)21)15-7(3)19/h8H,4-6H2,1-3H3,(H,15,19)(H,20,21)(H2,13,14,16,17,18)/t8-/m0/s1 |
InChI Key |
CSQCJPSBEYLCBK-QMMMGPOBSA-N |
Isomeric SMILES |
CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)O)NC(=O)C)NCC |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC(C(=O)O)NC(=O)C)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)

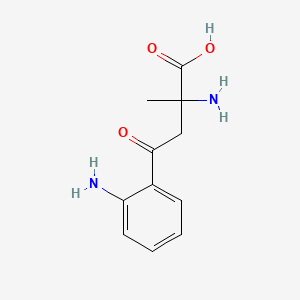
![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)

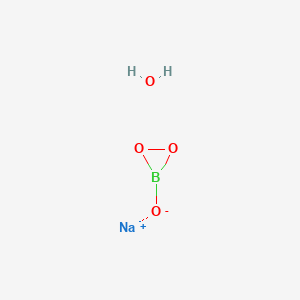
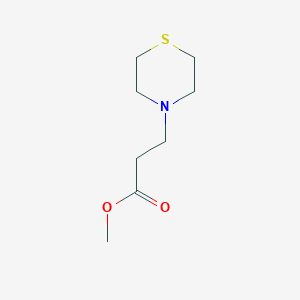
![methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate](/img/structure/B13825543.png)
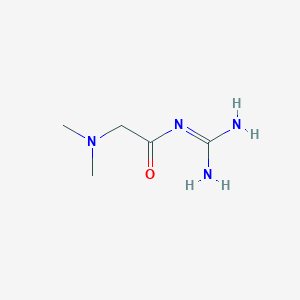
![Theophylline 7 acetate de nicotinol HCl [French]](/img/structure/B13825547.png)
